molecular formula C26H30N2O5S B406990 N-(4-isopropylphenyl)-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide

N-(4-isopropylphenyl)-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide

Cat. No.: B406990
M. Wt: 482.6g/mol
InChI Key: VTFGWLLQALJOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide is a complex organic compound characterized by its unique structure and diverse applications

Preparation Methods

The synthesis of N-(4-isopropylphenyl)-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide typically involves multiple steps. One common method includes the reaction of benzylamine with sulfonyl chloride to form an intermediate, which is then further reacted with other reagents to produce the final compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

N-(4-isopropylphenyl)-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

When compared to similar compounds, N-(4-isopropylphenyl)-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide stands out due to its unique structural features and diverse applications. Similar compounds include other sulfonyl-containing organic molecules, which may have different functional groups or structural arrangements .

Properties

Molecular Formula

C26H30N2O5S

Molecular Weight

482.6g/mol

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C26H30N2O5S/c1-18(2)20-8-10-21(11-9-20)27-26(29)17-28(22-12-6-19(3)7-13-22)34(30,31)23-14-15-24(32-4)25(16-23)33-5/h6-16,18H,17H2,1-5H3,(H,27,29)

InChI Key

VTFGWLLQALJOLJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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